molecular formula C36H61NaO6S B116060 Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate CAS No. 155160-86-4

Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate

Cat. No. B116060
M. Wt: 644.9 g/mol
InChI Key: XFTDZWCQVOEWCC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate, also known as S-TABS, is a sulfonate compound that has shown potential for use in scientific research. This compound has been primarily used in the field of organic electronics due to its ability to improve the performance of organic thin-film transistors. However, recent studies have shown that S-TABS has other potential applications in the fields of biology and medicine.

Mechanism Of Action

The mechanism of action of Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression. Additionally, Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.

Biochemical And Physiological Effects

Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate has been shown to have antioxidant activity. It has also been shown to improve insulin sensitivity, making it a potential treatment for type 2 diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate in lab experiments is its low toxicity. Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate has been shown to be relatively non-toxic to cells and animals at concentrations used in experiments. Additionally, Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate is relatively easy to synthesize and purify, making it accessible to researchers.
One limitation of using Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in experiments. Additionally, the mechanism of action of Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate. One direction is to further investigate its anti-cancer properties and its potential use as a cancer treatment. Another direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate and its effects on various signaling pathways.

Synthesis Methods

The synthesis of Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate involves the reaction of 3,5-dibromobenzoic acid with tetradecyl alcohol and sodium sulfite. The reaction is carried out in the presence of a catalyst, such as copper(I) bromide, and the resulting product is purified using column chromatography.

Scientific Research Applications

Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate has been shown to have potential applications in the fields of biology and medicine. One study found that Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate can reduce inflammation in mice, making it a potential treatment for inflammatory diseases.

properties

CAS RN

155160-86-4

Product Name

Sodium 3,5-bis[(tetradecyloxy)carbonyl]benzene-1-sulfinate

Molecular Formula

C36H61NaO6S

Molecular Weight

644.9 g/mol

IUPAC Name

sodium;3,5-bis(tetradecoxycarbonyl)benzenesulfinate

InChI

InChI=1S/C36H62O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h29-31H,3-28H2,1-2H3,(H,39,40);/q;+1/p-1

InChI Key

XFTDZWCQVOEWCC-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+]

SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)[O-])C(=O)OCCCCCCCCCCCCCC.[Na+]

Other CAS RN

155160-86-4

Pictograms

Irritant; Environmental Hazard

synonyms

sodium 3,5-bis(tetradecyloxycarbonyl)benzenesulfinate

Origin of Product

United States

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